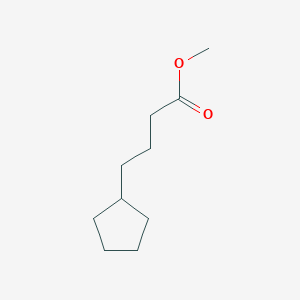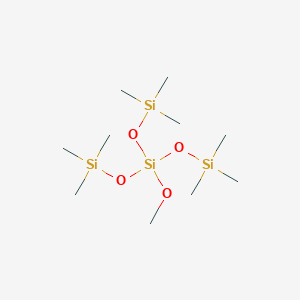
(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry and pharmaceuticals. This compound features a unique structure that combines an oxazolidinone ring with a phenyl group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone typically involves the reaction of propargyl alcohols with isocyanates under mild conditions. The process proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods: In industrial settings, the production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product.
化学反应分析
Types of Reactions: (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
科学研究应用
(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone has several applications in scientific research:
作用机制
The mechanism of action of (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
相似化合物的比较
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity and reduced resistance potential.
Comparison: (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct chemical and biological properties
属性
CAS 编号 |
53216-11-8 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
(3-methyl-1,3-oxazolidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H13NO2/c1-12-7-8-14-11(12)10(13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI 键 |
FHBQUUDWKZKODD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCOC1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
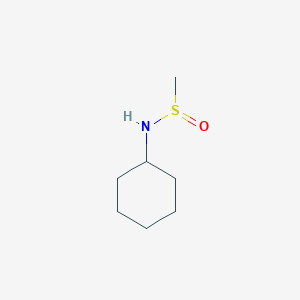
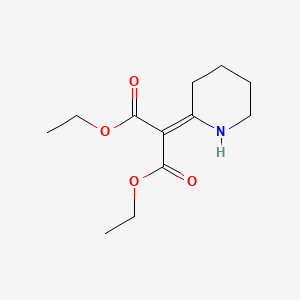
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

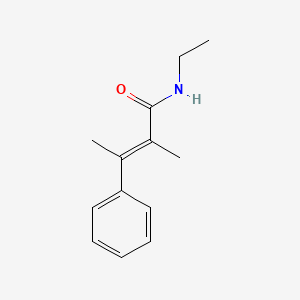

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)



